L-缬氨酰胺盐酸盐

描述

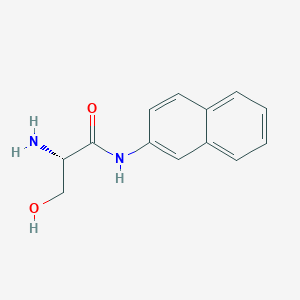

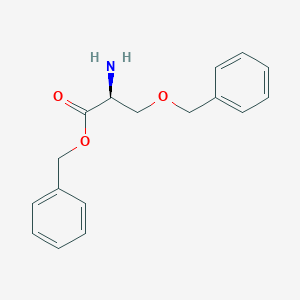

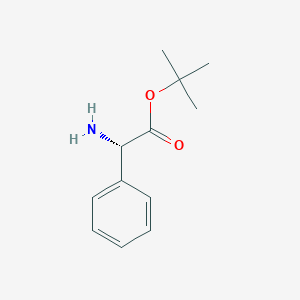

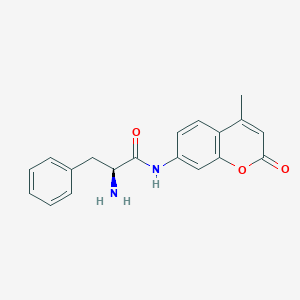

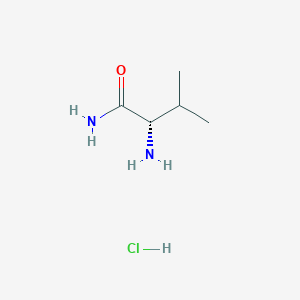

L-Valinamide hydrochloride is a chemical compound with the linear formula (CH3)2CHCH(NH2)CONH2 · HCl . It has a molecular weight of 152.62 . It is used as a reagent in the synthesis of alkylpyrazines and also in the synthesis of elastase inhibitory activity .

Molecular Structure Analysis

The molecular formula of L-Valinamide hydrochloride is C5H12N2O·HCl . The structure is consistent with this formula . More detailed structural analysis such as bond lengths and angles would require more specific studies or computational modeling.Physical And Chemical Properties Analysis

L-Valinamide hydrochloride is a solid at room temperature . It has an optical activity of [α]25/D +25.8°, c = 1 in H2O . Its melting point is 266-270 °C (lit.) .科学研究应用

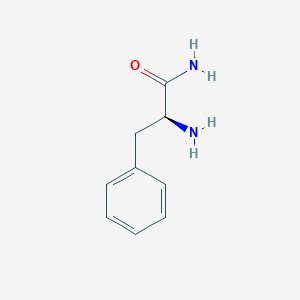

肽合成:L-缬氨酰胺衍生物已被用于肽合成。Kates等人(1996年)优化了使用固相合成法制备癸(L-丙氨酰)-L-缬氨酰胺,突出了其在克服肽中疏水性和二级结构形成相关挑战中的作用(Kates et al., 1996).

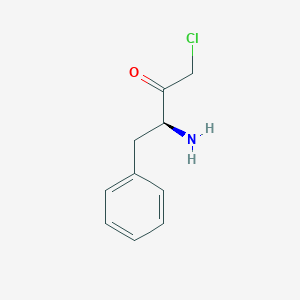

抑制活性:佘冬梅(2012年)合成了新型N-苯乙酰基-L-缬氨酰胺衍生物,证明了它们对植物病原体疫霉属的抑制活性。这表明潜在的农业应用(佘冬梅, 2012).

药物开发研究:Bhattacharya等人(2017年)研究了普鲁卡因酰胺盐酸盐在含有L-缬氨酸等氨基酸的水溶液中的体积和声学性质。这种研究对于了解药物化合物在不同环境中的相互作用和稳定性至关重要(Bhattacharya et al., 2017).

有机溶剂中的自组装:李雪(2018年)对基于偶氮苯的L-缬氨酰胺衍生物进行的研究表明,它具有在各种溶剂中形成有机凝胶和自组装成纳米纤维的能力,这由氢键和π-π相互作用驱动。这展示了其在材料科学中的潜力(Li & Xue, 2018).

农业中的抗真菌活性:王等人(2015年)设计并合成了具有抗真菌活性的缬氨酰胺氨基甲酸酯,显示出在农业杀菌剂开发中的应用前景(王等, 2015).

药代动力学研究:De Jonge等人(2005年)等关于药代动力学的研究涉及N2-(N,N-二甲基-l-缬基)-N-甲基-l-缬氨酰胺等化合物,这是L-缬氨酰胺的衍生物,用于了解药物代谢和毒性(De Jonge et al., 2005).

大麻素受体激动剂:Banister等人(2015年)合成了和表征了5F-ADB-PINACA等合成大麻素,它们具有L-缬氨酰胺或L-叔亮氨酰胺侧链,探索了它们作为CB1和CB2受体激动剂的高效性(Banister et al., 2015).

营养和代谢应用:Riederer等人(1980年)探讨了L-缬氨酸(与L-缬氨酰胺密切相关)在营养和代谢中的应用,特别是在肝性脑病的背景下(Riederer et al., 1980).

作用机制

Target of Action

L-Valinamide hydrochloride is a derivative of the amino acid valine . . It’s often used as a reagent in the synthesis of other compounds .

Result of Action

It’s often used as a reagent in the synthesis of other compounds , but its direct effects on cells and molecules are currently unknown.

属性

IUPAC Name |

(2S)-2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546791 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3014-80-0 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

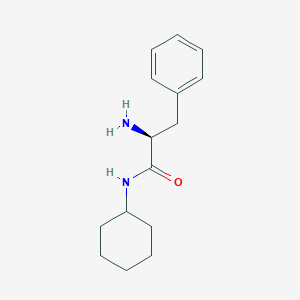

Q1: What role does L-Valinamide hydrochloride play in the synthesis of chiral organocatalysts?

A1: L-Valinamide hydrochloride serves as a readily available chiral building block for creating diverse chiral diamines. These diamines are then further reacted to form urea and thiourea derivatives that can function as effective organocatalysts. In the study, L-Valinamide hydrochloride was specifically used to synthesize compound 4i, a regioisomer of another catalyst (4a) derived from N-Boc protected L-Valine. This highlights the versatility of L-Valinamide hydrochloride in generating diverse catalyst structures. []

Q2: How does the structure of the organocatalyst derived from L-Valinamide hydrochloride influence its catalytic activity?

A2: While the paper doesn't directly investigate the catalytic activity of 4i, it does explore the impact of different substituents on the catalyst structure. The research demonstrates that modifications to the substituents at the nitrogen atoms and variations in the urea/thiourea component significantly affect the enantioselectivity and yield of the nitro-Michael addition reactions. [] This suggests that the specific structure of 4i, derived from L-Valinamide hydrochloride, could offer unique reactivity and selectivity profiles compared to other catalysts in the study.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。